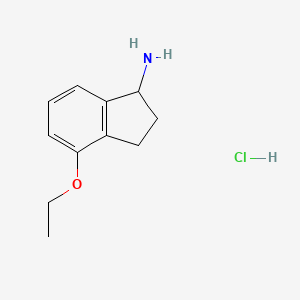

4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Infrared Spectroscopy (IR)

Key IR absorptions for the hydrochloride salt include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

- δ 6.8–7.2 ppm (m, 3H, aromatic H)

- δ 4.0–4.2 ppm (q, 2H, OCH₂CH₃)

- δ 3.2–3.5 ppm (m, 2H, CH₂NH₃⁺)

- δ 1.3–1.5 ppm (t, 3H, OCH₂CH₃)

- δ 2.6–3.0 ppm (m, 4H, dihydroindene CH₂ groups)

¹³C NMR (100 MHz, D₂O):

Mass Spectrometry (MS)

- Molecular ion peak : m/z 213.7 ([M]⁺, 100%)

- Fragment ions :

Comparative Analysis of Salt vs. Free Base Forms

The hydrochloride salt exhibits enhanced aqueous solubility due to ionic dissociation, whereas the free base is more lipophilic. NMR spectra of the salt show pronounced downfield shifts for the protonated amine (δ 3.2–3.5 ppm) compared to the free base (δ 2.8–3.0 ppm). IR spectra further differentiate the forms: the salt displays broad N–H stretches, while the free base shows sharper N–H bands.

Structural rigidity in the hydrochloride form arises from ionic interactions, contrasting with the free base’s conformational flexibility. These differences impact reactivity, with the salt favoring polar reaction pathways and the free base participating in nucleophilic substitutions.

Properties

IUPAC Name |

4-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12;/h3-5,10H,2,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXGYDHEVGHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

- The Friedel-Crafts reaction is a pivotal step to introduce the acyl group onto the indanone or indanol precursor.

- It is carried out using an acyl halide (commonly an acyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Optimal molar ratios for acetyl-indanol, acyl halide, and AlCl3 are approximately 1:3:2.5.

- Reaction temperature is critical; it is maintained between -15°C and +10°C, preferably around -10°C to minimize side reactions.

- Solvent volume is controlled (4-6 volumes relative to starting material) to reduce formation of undesired isomers (e.g., substitution at 3 and 6 positions instead of 4-position).

- After reaction, the mixture is quenched with water and hydrochloric acid, followed by phase separation and purification.

Reduction and Amination

- The acylated intermediate is converted to the corresponding amine by reaction with ammonia or benzylamine.

- This amination step is preferably performed neat (without solvent) by heating the mixture of intermediate and amine.

- Reaction completion is monitored by UPLC/MS.

- The product is isolated and purified, often by recrystallization from mixed solvents such as isopropyl acetate and heptane.

Salt Formation

- The free amine is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid.

- This salt formation enhances compound stability and facilitates isolation as a white solid.

- Final recrystallization is conducted to improve purity and yield.

Reaction Conditions and Optimization Data

| Step | Reagents & Conditions | Temperature (°C) | Solvent Volume (relative) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 catalyst | -10 | 4-6 | 60-70 | Low temp and controlled dilution reduce isomers |

| Amination | Ammonia or benzylamine, neat | 60-70 (heating) | None | 60-65 | Solvent-free heating preferred, monitored by UPLC |

| Hydrochloride Salt Formation | Concentrated HCl, recrystallization solvents | Room temp | N/A | 62 | Recrystallization from iPrOAc/heptane improves purity |

Research Findings and Improvements

- Low temperature during Friedel-Crafts acylation (-10°C) significantly reduces undesired positional isomers, improving selectivity for the 4-position substitution.

- Reducing solvent volume during acylation also enhances yield and purity.

- Performing amination without solvent simplifies the process and avoids side reactions.

- The sequence of reactions can be combined or optimized to minimize isolation steps of intermediates, reducing time and cost.

- The hydrochloride salt form is preferred for its stability and ease of handling.

Summary of Key Advantages of This Preparation Method

- Use of inexpensive and readily available reagents (acyl chlorides, AlCl3, ammonia).

- Controlled reaction conditions yield high purity and selectivity.

- Minimization of solvent use and intermediate isolations enhances efficiency.

- Final product isolation as a crystalline hydrochloride salt ensures reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Scientific Research Applications

1. Inhibition of Glucosylceramide Synthase (GCS)

One of the prominent applications of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is its role as a glucosylceramide synthase inhibitor. GCS is crucial in the biosynthesis of glucocerebrosides, which are implicated in several lysosomal storage disorders such as Gaucher disease and Fabry disease. The compound exhibits significant inhibitory activity against GCS, making it a candidate for therapeutic interventions in these diseases .

Case Study: Treatment of Lysosomal Storage Disorders

- Objective: Evaluate the efficacy of GCS inhibitors in reducing glucocerebroside levels.

- Findings: In preclinical studies, 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride effectively reduced glucocerebroside accumulation in cellular models, suggesting potential for clinical application in managing Gaucher disease .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells that overexpress Inhibitor of Apoptosis Proteins (IAPs). This characteristic suggests that it could be useful in treating various types of cancers that are resistant to conventional therapies .

Case Study: Induction of Apoptosis in Cancer Cells

- Objective: Assess the apoptotic effects of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride on various cancer cell lines.

- Findings: The compound demonstrated a dose-dependent increase in apoptosis in neuroblastoma and colorectal cancer cells, highlighting its potential as a therapeutic agent against multiple cancer types .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Halogens

- 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride Molecular Weight: 199.68 g/mol (C₁₀H₁₄ClNO) . Synthetic Yield: Lower yields (19–23%) in analogs with methoxybenzyl substitutions . Hazards: Classified with H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation) . Compared to the ethoxy derivative, the methoxy group reduces steric bulk but may decrease metabolic stability due to easier demethylation.

- 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride Molecular Formula: C₉H₁₀ClN (CID 16244317) . Synthetic Efficiency: Halogenated derivatives often require specialized reagents (e.g., thionyl chloride), increasing complexity compared to ethoxy analogs.

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride Synthetic Yield: 49% overall yield via Friedel-Crafts acylation and hydrogenation . Applications: Used as an amino fragment in indacaterol synthesis . The diethyl substitution at positions 5 and 6 introduces steric hindrance, which may reduce ring flexibility compared to 4-ethoxy substitution.

Physicochemical Properties

*Estimated based on substituent contributions. Ethoxy increases lipophilicity compared to methoxy or halogens.

Key Research Findings

- Regioselectivity in Synthesis : Ethoxy substitution at the 4-position avoids steric clashes observed in 5,6-diethyl analogs, enabling easier functionalization .

- Purity and Scalability : Methods for 5,6-diethyl analogs achieve >99% purity , suggesting that ethoxy derivatives could be optimized for industrial production.

- Structural Diversity : Halogenated and alkoxy-substituted inden-amines show promise in drug discovery, with ethoxy derivatives offering a balance between lipophilicity and synthetic feasibility .

Biological Activity

4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1251923-48-4) is a chemical compound notable for its unique structure and potential biological activities. Characterized by an ethoxy group and a dihydroindene structure, this compound has garnered interest in pharmaceutical research for its implications in medicinal chemistry and various therapeutic applications.

The molecular formula of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is C₁₁H₁₆ClNO, with a molecular weight of approximately 213.70 g/mol. Its structural features contribute to its reactivity and interaction with biological targets, making it a subject of extensive research.

Biological Activities

Research indicates that 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits several promising biological activities:

1. Antidepressant Effects:

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially mediating antidepressant effects. The specific receptors involved and the mechanisms of action require further investigation to establish definitive therapeutic pathways.

2. Enzyme Inhibition:

The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways. This inhibition can influence cellular processes and may be beneficial in treating conditions related to enzyme dysregulation.

3. Antitumor Activity:

Similar compounds have demonstrated antitumor properties, and ongoing studies are exploring the potential of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in cancer therapy. Its structural similarities with known antitumor agents suggest it may possess similar efficacy .

4. Neuroprotective Properties:

The unique combination of the ethoxy group and dihydroindene structure may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Showed receptor binding affinity suggesting potential antidepressant activity. |

| Study B | Enzyme inhibition | Identified specific enzymes inhibited by the compound, impacting metabolic pathways. |

| Study C | Antitumor activity | Demonstrated cytotoxic effects on cancer cell lines, warranting further exploration in oncology. |

Molecular Mechanism

The molecular mechanism of action involves binding to specific proteins and enzymes within cells, altering their function or inhibiting their activity. This interaction is crucial for understanding how the compound exerts its biological effects and can inform future drug development efforts.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Toxicological assessments have indicated potential skin irritation and eye damage upon exposure; thus, safety evaluations are critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in a multi-step reaction?

- Methodological Answer : Synthesis typically involves 5–6 steps, including alkylation, cyclization, and salt formation. For example, analogous compounds (e.g., 2-(4-methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride) are synthesized via reductive amination followed by HCl salt precipitation . Critical factors include:

- Reagent selection : Use of sodium cyanoborohydride for reductive amination to preserve stereochemistry.

- Yield optimization : Stepwise purification (e.g., column chromatography) to mitigate side reactions. Reported yields for similar structures range from 14% to 23% .

- Salt formation : Controlled pH during HCl addition to avoid over-protonation and impurities.

Q. How can NMR and HPLC be used to confirm the structure and purity of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~3.6–4.0 ppm for OCH2) and the dihydroindenyl backbone (δ ~2.5–3.5 ppm for CH2 groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>98%). Retention times (tR) for related compounds range from 8–12 minutes under gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions. Hydrochloride salts are typically soluble in water or methanol but insoluble in ether/hexane .

- Crystallization : Slow vapor diffusion of anti-solvents (e.g., diethyl ether into methanol) yields high-purity crystals. For stereochemical confirmation, single-crystal X-ray diffraction with SHELX software is recommended .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during synthesis. For example, (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride was resolved via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .

- Validation : Polarimetry ([α]D) and circular dichroism (CD) spectroscopy to confirm absolute configuration. X-ray crystallography provides definitive proof .

Q. What strategies address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Hydrochloride salts are stable at pH 2–4 but degrade in basic conditions. Buffered solutions (e.g., phosphate buffer, pH 3.0) are recommended for long-term storage .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Lyophilization improves stability for biological assays .

Q. How can conflicting NMR or HPLC data be resolved during characterization?

- Methodological Answer :

- NMR contradictions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic CH2 protons in the indenyl ring may split into complex multiplets requiring advanced techniques .

- HPLC anomalies : Employ orthogonal methods (e.g., LC-MS) to distinguish co-eluting impurities. Adjust mobile phase pH or column temperature to improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.